2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide
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Overview
Description
2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with an ethyl group at position 2, a fluorophenyl group at position 3, a methyl group at position 7, and a cyanide group at position 6. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the condensation of 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-A]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents at specific positions.
Scientific Research Applications
2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. For example, it has been shown to possess a potent triple-acting PPARα, -γ, and -δ agonist profile, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-a]pyrimidines: These compounds have a different heterocyclic core but exhibit similar chemical and biological properties.
Uniqueness
2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide is unique due to its specific combination of substituents, which impart distinct chemical reactivity and biological activity. Its potent triple-acting PPAR agonist profile sets it apart from other similar compounds, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H13FN4 |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H13FN4/c1-3-14-15(11-4-6-13(17)7-5-11)16-19-9-12(8-18)10(2)21(16)20-14/h4-7,9H,3H2,1-2H3 |
InChI Key |
RMPAXIZSMURPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)C |
Origin of Product |
United States |
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